molecular formula C18H18N2O2 B14166359 1,4-Bis(4-methylphenyl)piperazine-2,5-dione CAS No. 21303-69-5

1,4-Bis(4-methylphenyl)piperazine-2,5-dione

Cat. No.: B14166359
CAS No.: 21303-69-5
M. Wt: 294.3 g/mol
InChI Key: MSDGXGKXTBIVPD-UHFFFAOYSA-N
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Description

1,4-Bis(4-methylphenyl)piperazine-2,5-dione is a heterocyclic compound that features a piperazine ring substituted with two 4-methylphenyl groups at the 1 and 4 positions, and two carbonyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(4-methylphenyl)piperazine-2,5-dione can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that allows for the rapid construction of the piperazine-2,5-dione core . The reaction conditions typically involve mild temperatures and the use of basic catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale Ugi reactions or other cyclization methods that can be optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-methylphenyl)piperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

1,4-Bis(4-methylphenyl)piperazine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis(4-methylphenyl)piperazine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(4-methoxyphenyl)piperazine-2,5-dione
  • 1,4-Bis(4-chlorophenyl)piperazine-2,5-dione

Uniqueness

1,4-Bis(4-methylphenyl)piperazine-2,5-dione is unique due to the presence of 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

CAS No.

21303-69-5

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

1,4-bis(4-methylphenyl)piperazine-2,5-dione

InChI

InChI=1S/C18H18N2O2/c1-13-3-7-15(8-4-13)19-11-18(22)20(12-17(19)21)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3

InChI Key

MSDGXGKXTBIVPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(=O)N(CC2=O)C3=CC=C(C=C3)C

solubility

8.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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